1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride
Description
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with an ethylsulfanyl group at the 5-position and a 2-phenyl-ethylamine moiety at the 2-position. This compound’s structural uniqueness positions it as a candidate for further pharmacological evaluation, particularly in neurological or metabolic disorders where amine-containing heterocycles are often explored .
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-17-12-15-14-11(16-12)10(13)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGZZBPJKOXVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C(CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research has indicated that compounds containing oxadiazole derivatives exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific application of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride in these areas is under investigation.
Proteomics
This compound is utilized in proteomics research as a biochemical probe. Its ability to modify proteins or interact with specific biomolecules makes it valuable for studying protein functions and interactions. This application is critical for understanding disease mechanisms and discovering new biomarkers for various conditions .
Drug Discovery
The compound is being explored for its potential as a lead compound in drug discovery programs targeting various diseases. The oxadiazole group is known for enhancing the pharmacokinetic properties of drugs, which can improve their efficacy and reduce side effects. Early-stage studies are focusing on synthesizing derivatives of this compound to optimize its biological activity.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of oxadiazole derivatives, including this compound. Results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 2: Protein Interaction Studies
In a proteomics study, researchers employed this compound to label specific proteins involved in cellular signaling pathways. The findings demonstrated that the compound could selectively modify target proteins, providing insights into their roles in disease processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, in cancer cells, it may inhibit enzymes like thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division . In nematodes, it may inhibit succinate dehydrogenase, affecting the energy production pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- In contrast, sulfonamide-linked derivatives (5f–5k) exhibit higher melting points (118–198°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding via -SO₂NH-) compared to the target’s amine-hydrochloride salt, which may have lower thermal stability.
- Synthetic Yields : Yields for sulfonamide derivatives (56–71%) indicate moderate efficiency, but data for the target compound’s synthesis remain unreported. Ethylsulfanyl incorporation may require optimized thiourea cyclization or thiol-alkylation steps, as seen in analogous oxadiazole syntheses .
Spectroscopic and Analytical Data
Comparative spectroscopic trends highlight substituent-driven variations:
- FTIR : Sulfonamide derivatives (5f–5k) show strong -SO₂- asymmetric stretches at 1344 cm⁻¹ , absent in the target compound. The target’s -NH₂ and -S-C₂H₅ groups would instead exhibit N-H stretches (~3300 cm⁻¹) and C-S vibrations (~700 cm⁻¹).
- NMR : The ethylsulfanyl group’s CH₂ protons would resonate at δ 2.5–3.0 ppm (quartet for SCH₂CH₃), distinct from cyclohexyl protons in 5f (δ 1.0–2.0 ppm) .
Biological Activity
1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride, commonly referred to as the compound of interest, is a novel chemical entity with potential biological activities. This compound features a unique oxadiazole moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C12H15N3OS
- Molecular Weight : 249.33 g/mol
- CAS Number : 856436-81-2
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas based on existing research:
1. Alkaline Phosphatase Inhibition
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant inhibition of alkaline phosphatase (ALP). The compound's structural similarities suggest it may also possess this inhibitory activity. For instance, substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates were synthesized and evaluated for their potential as ALP inhibitors, revealing promising results with certain derivatives achieving IC50 values indicative of potent activity .
2. Neurotransmitter Uptake Inhibition
The compound's structural analogs have been investigated for their ability to inhibit neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). A study highlighted that certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives demonstrated significant inhibition in synaptosomal uptake assays, suggesting a potential antidepressant effect .
Case Studies and Research Findings
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, the presence of the oxadiazole ring is often associated with interactions at enzyme active sites or receptor binding domains, which could explain its inhibitory activities observed in preliminary studies.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(5-ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and subsequent functionalization. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents like POCl₃ or H₂SO₄ .
- Ethylsulfanyl group introduction : Nucleophilic substitution using ethyl mercaptan or its derivatives under inert atmospheres .
- Hydrochloride salt formation : Reaction of the free base with HCl in ethanol or diethyl ether .
Optimization : Temperature (typically 80–110°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) are critical for yield improvement (≥60%) and purity (>95%) .
Q. How is the compound’s structural integrity validated post-synthesis?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N: ~1.32 Å) and dihedral angles to confirm oxadiazole ring geometry .
- Spectroscopic analysis :
- Elemental analysis : Matches theoretical vs. experimental C, H, N, S, and Cl content (±0.3%) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
- Incompatibilities : Avoid strong acids/bases (risk of ring cleavage) and oxidizing agents (risk of sulfanyl group oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Case study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
- Assay variability : Buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), or cell line differences .
- Purity : HPLC-MS analysis (>98% purity required; impurities >2% skew dose-response curves) .
Solution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and standardize protocols .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Challenges : Scale-up often reduces yield due to inefficient heat transfer or mixing. Strategies :
-
Flow chemistry : Enhances temperature control and reduces side reactions (e.g., oxadiazole dimerization) .
-
Catalytic optimization : Use Pd/C or nano-catalysts for selective substitutions .
-
Workflow :
Step Parameter Optimization Cyclization Solvent Switch from ethanol (70% yield) to DMF (85% yield) Quenching Method Dropwise addition to ice-water (prevents exothermic degradation)
Q. What analytical techniques are recommended for detecting decomposition products under stressed conditions?
Q. How does the ethylsulfanyl group influence the compound’s bioactivity compared to analogs?
Structure-activity relationship (SAR) :
- Enhanced lipophilicity : Ethylsulfanyl increases membrane permeability (LogP +0.5 vs. methylsulfanyl) .
- Target engagement : Sulfur participates in hydrophobic pockets (e.g., in kinase ATP-binding sites) .
Data :
| Analog | Substituent | IC₅₀ (μM) |
|---|---|---|
| 1 | Ethylsulfanyl | 12.3 |
| 2 | Methylsulfanyl | 28.7 |
| 3 | Hydrogen | >100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
